4-甲硫基噻吩-2-甲酸甲酯

描述

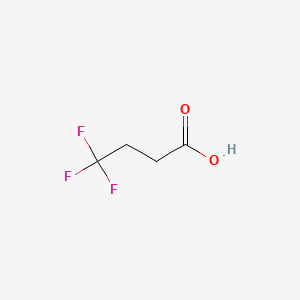

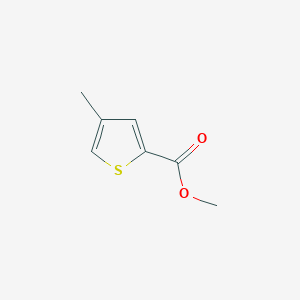

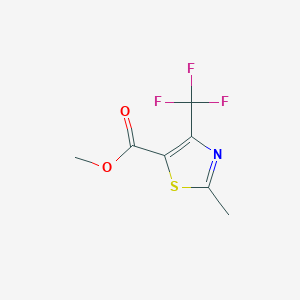

Methyl 4-methylthiophene-2-carboxylate is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The methyl group at the 4-position and the carboxylate ester at the 2-position distinguish this compound from other thiophene derivatives. These functional groups can influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a related compound, ethyl 2-methylthiophene-3-carboxylate, was prepared using a safe and efficient process that avoids the use of strong bases and noncryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . Another synthesis approach is the Chan-Lam cross-coupling, which was used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, demonstrating the versatility of thiophene derivatives in coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, as seen in the synthesis of a supercrowded 2,3,4,5-tetraferrocenylthiophene, where the thiophene ring was not coplanar with the ferrocenyl substituents . This non-coplanarity can affect the electronic properties and the solid-state structure of the compound. The molecular structure of thiophene derivatives is crucial in determining their physical properties and potential applications in electronic devices.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, which can be influenced by substituents on the thiophene ring. For example, the chlorination of methyl 3-hydroxythiophene-2-carboxylate and its derivatives can lead to different reactivity patterns depending on the nature of the substituents . Additionally, the introduction of carboxylate groups at specific positions on the thiophene ring can lead to novel compounds with fungicidal and insecticidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are significantly affected by the nature of the substituents. Polythiophenes with electron-withdrawing ester groups show red-orange and red fluorescence, and their properties can be characterized by techniques such as IR, NMR, and UV-vis spectroscopy . The introduction of carboxylate groups to the thiophene unit can lower the HOMO energy level, red-shift the maximum absorption wavelength, and affect the molecular packing in solid-state films . These properties are essential for the application of thiophene derivatives in optoelectronic devices and polymer solar cells.

科学研究应用

有机化合物对土壤和矿物的吸附

对包括 2,4-D 等化合物在内的苯氧基除草剂的吸附的研究提供了对类似化合物如何与土壤和有机质相互作用的见解。这些研究强调了土壤参数(如 pH 值、有机碳含量和氧化铁的存在)在影响有机化合物吸附行为中的重要性 (沃纳、加拉特和皮戈特,2012)。

毒理学和环境影响

对 2,4-D 除草剂的毒理学和环境影响的研究为评估化学化合物的潜在生态效应提供了一个框架。此类研究强调了了解化学品在自然环境中的行为及其对非目标物种的影响的必要性 (祖安纳齐、吉西和奥利维拉,2020)。

化学改性和应用潜力

对生物聚合物(如木聚糖衍生物)的化学改性的研究揭示了创造具有特定性质的新材料的潜力。这表明有机化合物的改性可以导致开发用于各种应用(包括药物输送)的新型材料 (佩佐尔德-韦尔克、施维卡尔、道斯和海因策,2014)。

热电材料开发

热电材料(如聚(3,4-乙撑二氧噻吩)(PEDOT)基材料)的进步说明了有机化合物在能源应用中的潜力。这项研究重点介绍了为提高有机材料的热电性能以用于能量转换而做出的努力 (岳和徐,2012)。

作用机制

Target of Action

Methyl 4-methylthiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways. For instance, some thiophene derivatives are known to inhibit voltage-gated sodium channels . .

Pharmacokinetics

The compound has a molecular weight of 17122 and a predicted density of 1264±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

属性

IUPAC Name |

methyl 4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMWNYIBNSQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380582 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylthiophene-2-carboxylate | |

CAS RN |

28686-90-0 | |

| Record name | methyl 4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)